
Phenyl 3-benzamidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-benzamidopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a benzamide moiety through a propanoate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 3-benzamidopropanoate can be synthesized through the esterification of 3-benzamidopropanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3-benzamidopropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-benzamidopropanoic acid and phenol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products:
Hydrolysis: 3-Benzamidopropanoic acid, phenol.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Phenyl 3-benzamidopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of phenyl 3-benzamidopropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phenyl 3-benzamidopropanoate can be compared with other similar compounds, such as:
Phenyl benzoate: Similar ester structure but lacks the benzamide moiety.
3-Benzamidopropanoic acid: Similar structure but lacks the ester linkage.
Phenylpropanoic acid: Similar phenyl group and propanoic acid structure but lacks the benzamide moiety.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a benzamide moiety, which confer specific chemical and biological properties
Propiedades
Número CAS |
89928-12-1 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
phenyl 3-benzamidopropanoate |
InChI |
InChI=1S/C16H15NO3/c18-15(20-14-9-5-2-6-10-14)11-12-17-16(19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
Clave InChI |
MRYIAHXLFBNBIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


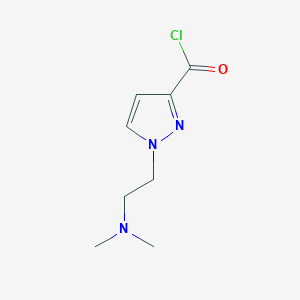

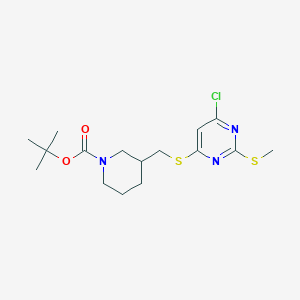
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)

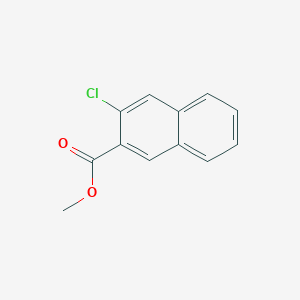
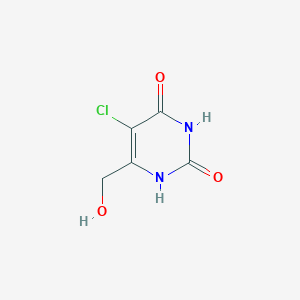
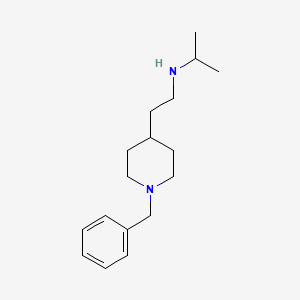
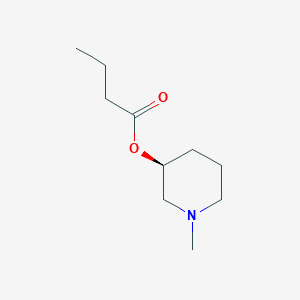
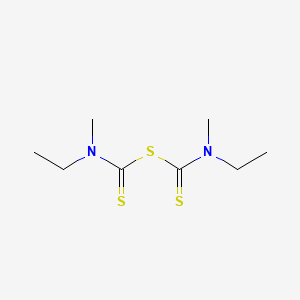
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

